molecular formula C10H10Cl3NO2 B11839959 2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide

2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide

Cat. No.: B11839959
M. Wt: 282.5 g/mol
InChI Key: GYCNICLYAAKOTQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO2 and a molecular weight of 282.55 g/mol . This compound is characterized by the presence of chloro, dichloro, and ethoxy functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide typically involves the reaction of 2,6-dichloro-4-ethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to obtain high yields of the compound. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Formation of corresponding acids and amines.

Scientific Research Applications

2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide
  • 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide
  • 2-Chloro-N-(2,6-dichloro-4-methylphenyl)acetamide
  • 2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide

Uniqueness

This compound is unique due to its specific combination of chloro, dichloro, and ethoxy functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H10Cl3NO2

Molecular Weight

282.5 g/mol

IUPAC Name

2-chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide

InChI

InChI=1S/C10H10Cl3NO2/c1-2-16-6-3-7(12)10(8(13)4-6)14-9(15)5-11/h3-4H,2,5H2,1H3,(H,14,15)

InChI Key

GYCNICLYAAKOTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl

Origin of Product

United States

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